3,4-Dimethoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKAJLNGIVXZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220272 | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-96-9 | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 700-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Dimethoxythiophenol: Chemical Properties and Structure

Introduction

This compound, also known as 3,4-dimethoxybenzenethiol, is an organic sulfur compound that serves as a valuable intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a thiophenol backbone with two methoxy functional groups, imparts specific electronic and reactive properties that make it a compound of interest in the development of pharmaceuticals and agrochemicals.[1][2] The presence of both a thiol (-SH) group and ether linkages allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical structure, properties, and relevant technical data.

Chemical Structure

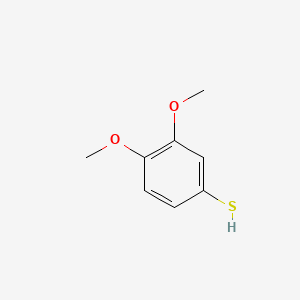

This compound consists of a benzene ring substituted with a thiol group at position 1, and two methoxy groups at positions 3 and 4. The molecular formula for this compound is C₈H₁₀O₂S.[3]

Caption: 2D structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S | [3] |

| Molecular Weight | 170.23 g/mol | [4] |

| CAS Number | 700-96-9 | [4] |

| Density | 1.175 g/mL at 25 °C | |

| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 112.8 ± 21.8 °C | [3] |

| Refractive Index (n20/D) | 1.591 | |

| Appearance | Liquid | [2] |

| LogP | 2.38 | [3] |

| InChI | 1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |

| SMILES | COc1ccc(S)cc1OC |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra are available for this compound, which are essential for confirming the arrangement of protons and carbon atoms within the molecule.[5]

-

-

Infrared (IR) Spectroscopy :

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (from any residual moisture or as a broad feature)

-

Aromatic C-H stretching vibrations (typically observed between 3100-3000 cm⁻¹).[6]

-

Aliphatic C-H stretching from the methoxy groups.

-

C=C stretching vibrations within the aromatic ring (around 1600-1400 cm⁻¹).[6]

-

S-H (thiol) stretching, which is often a weak band.

-

C-O stretching from the methoxy groups.

-

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry data is available and provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[5]

-

Experimental Protocols

Caption: General workflow for synthesis and characterization.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy : A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy : An IR spectrum could be obtained using an FTIR spectrometer. A small amount of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry : Mass spectral data could be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

Applications in Research and Drug Development

This compound is a versatile intermediate with several potential applications:

-

Organic Synthesis : It serves as a precursor in the synthesis of more complex molecules due to the reactivity of its thiol and methoxy groups.[2]

-

Pharmaceutical and Agrochemical Development : It is a building block for creating novel compounds with potential biological activity.[1]

-

Fluorescence Probes : This compound has been used as a fluorescence probe for studying biological functions within cells. It can react with hydroxyl and other reactive groups on proteins.[10]

-

Antioxidant Properties : The presence of the thiol group may confer antioxidant properties, which is an area of interest in materials science and biochemistry.[1][2]

-

Cancer Research : It has been shown to inhibit the viability of some cancer cells and the growth of microglia in vitro, suggesting potential for further investigation in drug discovery.[10]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

-

Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4).

-

Hazard Statements : H302: Harmful if swallowed.

-

Signal Word : Warning.

-

GHS Pictograms : GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Use of eyeshields or faceshields is recommended.

-

Hand Protection : Wear protective gloves.

-

Respiratory Protection : A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used.

-

-

Storage : Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12]

References

- 1. CAS 19689-66-8: this compound, 99+% | CymitQuimica [cymitquimica.com]

- 2. CAS 700-96-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 3,4-Dimethoxy thiophenol | CAS#:700-96-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. This compound(700-96-9) 13C NMR spectrum [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-Dimethoxythiophenol

CAS Number: 700-96-9

Synonyms: 3,4-Dimethoxybenzenethiol, 4-Mercaptoveratrole

Introduction

3,4-Dimethoxythiophenol is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its utility is prominent in the fields of medicinal chemistry and materials science, where the introduction of the 3,4-dimethoxyphenylthio moiety can impart specific biological or physical properties to a target molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S | [1][2] |

| Molecular Weight | 170.23 g/mol | [2][3] |

| Appearance | Light cream liquid | [4] |

| Odor | Stench | [4] |

| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [1] |

| 162 °C at 25 mmHg | [4] | |

| Density | 1.175 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.591 | [3] |

| Flash Point | 112.8 ± 21.8 °C | [1] |

| Solubility | Soluble in organic solvents. | [5] |

Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2][4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [4] | |

| H317 | May cause an allergic skin reaction. | [2] | |

| H319 | Causes serious eye irritation. | [2][4] | |

| H335 | May cause respiratory irritation. | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its application in the preparation of a biologically active compound are provided below.

Synthesis of this compound via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement provides a reliable method for the synthesis of thiophenols from the corresponding phenols. The following is a representative protocol for the synthesis of this compound starting from 3,4-dimethoxyphenol.

Step 1: Synthesis of O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate

-

To a solution of 3,4-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethylthiocarbamoyl chloride (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate, which can be purified by column chromatography.

Step 2: Newman-Kwart Rearrangement to S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate

-

The purified O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere.

-

The progress of the rearrangement is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product, S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate, is purified by column chromatography.

Step 3: Hydrolysis to this compound

-

The S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate is dissolved in a mixture of ethanol and water.

-

A strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

-

The product, this compound, is extracted with an organic solvent, washed with water, dried, and purified by distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

Synthesis of 2-(3,4-Dimethoxybenzylthio)-5,8-dimethoxynaphthalene-1,4-dione

This protocol describes a plausible synthesis of a biologically active naphthoquinone derivative using this compound.

-

To a solution of 2-chloro-5,8-dimethoxynaphthalene-1,4-dione (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile is added this compound (1.1 equivalents).

-

A non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.2 equivalents), is added to the reaction mixture.

-

The mixture is stirred at room temperature for 4-6 hours, and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3,4-Dimethoxybenzylthio)-5,8-dimethoxynaphthalene-1,4-dione.

Caption: Synthesis of a bioactive naphthoquinone derivative.

Applications in Drug Development

This compound is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. A notable example is its use in the synthesis of 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), a derivative of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ).

BZNQ has been shown to exhibit significant cytotoxic activity against Ras-mutated liver cancer cells.[2] Its mechanism of action involves the induction of apoptosis through an increase in intracellular reactive oxygen species (ROS) levels.[2] Furthermore, BZNQ has been observed to downregulate the expression of H-Ras protein and inhibit downstream signaling pathways, including the phosphorylation of protein kinase B (Akt) and extracellular signal-related kinase (ERK), as well as the expression of β-catenin.[2]

This dual action of inducing oxidative stress and inhibiting key oncogenic signaling pathways makes derivatives of this compound, such as BZNQ, promising candidates for further investigation in the development of targeted anticancer therapies.[2]

References

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-dimethoxythiophenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two main synthetic routes: the reduction of 3,4-dimethoxybenzenesulfonyl chloride and the conversion of 3,4-dimethoxyaniline via a diazonium salt intermediate. Included are detailed experimental protocols, tabulated quantitative data for key compounds, and visual diagrams of the reaction pathways and workflows to support research and development efforts.

Core Synthesis Pathways

Two principal methods for the laboratory-scale synthesis of this compound are highlighted in this guide:

-

Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride: This is a robust and well-documented method for preparing thiophenols. The sulfonyl chloride precursor is reduced, typically using a metal and acid, to the corresponding thiol.

-

Synthesis from 3,4-Dimethoxyaniline (Leuckart Thiophenol Reaction): This classical method in aromatic chemistry involves the diazotization of an aniline derivative, followed by the introduction of a sulfur-containing functional group which is subsequently hydrolyzed to the thiophenol.

Pathway 1: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride

This pathway involves two main stages: the synthesis of the 3,4-dimethoxybenzenesulfonyl chloride intermediate and its subsequent reduction to this compound.

Diagram of the Reduction Pathway

Caption: Synthesis of this compound via sulfonyl chloride reduction.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

Step 2: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride to this compound

The following protocol is adapted from a well-established procedure for the synthesis of thiophenol from benzenesulfonyl chloride and is expected to yield the desired product with minor modifications[1].

-

Preparation: In a large round-bottom flask equipped with a mechanical stirrer and an ice-salt bath, add 7.2 kg of cracked ice and slowly add 2.4 kg (1.3 L) of concentrated sulfuric acid. Cool the mixture to between -5°C and 0°C.

-

Addition of Sulfonyl Chloride: Gradually add the 3,4-dimethoxybenzenesulfonyl chloride to the cold sulfuric acid mixture over 30 minutes, maintaining the temperature below 0°C.

-

Addition of Zinc Dust: Add 1.2 kg of zinc dust in portions, ensuring the temperature does not rise above 0°C. This should take approximately 30 minutes.

-

Reaction: Continue stirring the mixture for an additional 1-1.5 hours, keeping the temperature at or below 0°C.

-

Reflux: Remove the ice bath and allow the mixture to warm. A vigorous reaction with hydrogen evolution may occur. Attach a reflux condenser. Heat the mixture to boiling and continue to reflux for 4-7 hours, or until the solution becomes clear.

-

Work-up: After cooling, the this compound can be isolated by steam distillation. Separate the organic layer from the distillate, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by vacuum distillation.

Quantitative Data for Pathway 1

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 22-23 | 206-207 | Starting material. |

| 3,4-Dimethoxybenzenesulfonyl Chloride | C₈H₉ClO₄S | 236.67 | 67-70 | 346.2 (predicted) | Intermediate. |

| This compound | C₈H₁₀O₂S | 170.23 | N/A | 262.9 (predicted) | Final product.[2] |

Pathway 2: Synthesis from 3,4-Dimethoxyaniline

This pathway follows the general procedure of the Leuckart thiophenol reaction, which is a versatile method for preparing aryl thiols from anilines.

Diagram of the Leuckart Thiophenol Reaction Pathway

Caption: Synthesis of this compound from 3,4-dimethoxyaniline.

Experimental Protocol

-

Diazotization: Dissolve 3,4-dimethoxyaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the xanthate solution. A solid aryl xanthate intermediate should precipitate.

-

Hydrolysis: Isolate the aryl xanthate intermediate by filtration. The hydrolysis to the thiophenol is typically achieved by heating the intermediate with a solution of sodium hydroxide or potassium hydroxide in ethanol or water.

-

Work-up: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the this compound. The product can then be extracted with an organic solvent, dried, and purified, typically by vacuum distillation.

Quantitative Data for Pathway 2

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 85-89 | 174-176 (at 22 mmHg) | Starting material. |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.3 | >200 (decomposes) | N/A | Reagent. |

| This compound | C₈H₁₀O₂S | 170.23 | N/A | 262.9 (predicted) | Final product.[2] |

Summary and Outlook

This guide has outlined two primary synthetic pathways to this compound for use in research and development. The reduction of 3,4-dimethoxybenzenesulfonyl chloride is a well-established method with a detailed, adaptable protocol available. The synthesis from 3,4-dimethoxyaniline via the Leuckart thiophenol reaction provides an alternative route, though a specific, detailed protocol for this substrate requires further development and optimization. The choice of pathway may depend on the availability of starting materials, scale of the reaction, and safety considerations. The provided data and diagrams offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

A Technical Guide to the Spectral Analysis of 3,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxythiophenol (CAS No. 700-96-9), a compound of interest in various chemical and pharmaceutical research fields. This document presents predicted spectral data based on the compound's structure, alongside detailed experimental protocols for acquiring such data via Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimated based on the analysis of functional groups and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | m | 3H | Ar-H |

| ~ 3.85 | s | 3H | OCH₃ |

| ~ 3.80 | s | 3H | OCH₃ |

| ~ 3.40 | s | 1H | S-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 149.0 | Ar-C-O |

| ~ 148.5 | Ar-C-O |

| ~ 125.0 | Ar-C-S |

| ~ 118.0 | Ar-C-H |

| ~ 112.0 | Ar-C-H |

| ~ 111.5 | Ar-C-H |

| ~ 56.0 | OCH₃ |

| ~ 55.8 | OCH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (in OCH₃) |

| ~ 2600 - 2550 | Weak | S-H Stretch |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 - 1000 | Strong | C-O Stretch (Aryl Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170 | 100 | [M]⁺ (Molecular Ion) |

| 155 | 80 | [M - CH₃]⁺ |

| 127 | 40 | [M - CH₃ - CO]⁺ |

| 99 | 30 | [M - CH₃ - CO - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Acquire the spectrum at room temperature.

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans, as ¹³C has a low natural abundance.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plate) first.

-

Collect a sufficient number of scans of the sample to obtain a high-quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as needed for the specific instrument's sensitivity.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Parameters:

-

Introduce the sample into the ion source (via GC for GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

References

Physical properties of 3,4-Dimethoxybenzenethiol

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzenethiol

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzenethiol (CAS No. 700-96-9), a sulfur-containing organic compound with applications in chemical synthesis and research. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of its physical data, detailed experimental protocols for property determination, and a logical workflow for its characterization.

Core Physical Properties

The fundamental physical characteristics of 3,4-Dimethoxybenzenethiol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties of 3,4-Dimethoxybenzenethiol

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S[1][2][3][4] |

| Molecular Weight | 170.23 g/mol [2][4][5] |

| Appearance | Colorless to light yellow Solid-Liquid Mixture[6] |

| Melting Point | 99-100 °C[6] |

| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg[1] |

| 162 °C at 25 mmHg[6] | |

| Density | 1.175 g/mL at 25 °C[4][5][6] |

| 1.1 ± 0.1 g/cm³[1] | |

| Refractive Index (n20/D) | 1.591[4][5][6] |

| Flash Point | >113 °C (>235 °F)[3] |

| Solubility | Information not readily available, but likely soluble in organic solvents. |

| pKa | 6.52 ± 0.10 (Predicted)[6] |

| LogP | 2.38[1] |

Table 2: Chemical Identifiers and Safety Information

| Identifier/Information | Value |

| CAS Number | 700-96-9[2][3][4][5] |

| Synonyms | 3,4-Dimethoxythiophenol, 4-Mercaptoveratrole[3][6] |

| InChI Key | MTKAJLNGIVXZIS-UHFFFAOYSA-N[3][4][5] |

| SMILES | COc1ccc(S)cc1OC[4][5] |

| Hazard Pictogram | GHS07 (Exclamation mark)[5] |

| Signal Word | Warning[5] |

| Hazard Statement | H302 (Harmful if swallowed)[5] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of an organic compound like 3,4-Dimethoxybenzenethiol are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 3,4-Dimethoxybenzenethiol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).

-

Heating: The apparatus is heated gradually. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁-T₂.

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid, a micro-boiling point determination is suitable.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube). The heating should be slow and steady.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Methodology:

-

Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately (m₁).

-

Mass of Pycnometer with Sample: The pycnometer is filled with 3,4-Dimethoxybenzenethiol, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the sample is recorded.

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.

Methodology:

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of 3,4-Dimethoxybenzenethiol are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded and reported.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as 3,4-Dimethoxybenzenethiol.

Caption: Logical workflow for the experimental characterization of a chemical compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the Theoretical pKa and Acidity of 3,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical acidity and pKa of 3,4-Dimethoxythiophenol. The document outlines the theoretical basis for its acidity, computational methods for pKa prediction, and detailed experimental protocols for its determination.

Introduction to Thiophenol Acidity

Thiophenols (ArSH) are aromatic thiols that exhibit greater acidity than their alcohol analogs, phenols.[1] This increased acidity is attributed to the lower bond dissociation energy of the S-H bond compared to the O-H bond and the greater polarizability of sulfur, which helps stabilize the resulting thiophenolate anion (ArS⁻). The acidity of substituted thiophenols is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the thiophenolate anion, while electron-donating groups decrease acidity (higher pKa).[2][3]

Theoretical pKa and Acidity of this compound

The 3,4-dimethoxy substitution pattern involves two electron-donating methoxy (-OCH₃) groups. These groups exert two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, a strong electron-donating resonance effect.

Generally, for substituents like the methoxy group, the resonance effect is more powerful than the inductive effect.[4] This net electron-donating character increases the electron density on the aromatic ring and, subsequently, on the sulfur atom. This destabilizes the thiophenolate anion, making the proton less likely to dissociate and thereby decreasing the acidity of the compound compared to unsubstituted thiophenol.[4][5] Consequently, this compound is expected to have a higher pKa than thiophenol (pKa ≈ 6.6).

The Hammett equation provides a quantitative means to estimate this effect:

log(K/K₀) = ρσ

or

pKa = pKa₀ - ρσ

where:

-

K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively.

-

ρ (rho) is the reaction constant, which is specific to the reaction type and conditions. For the ionization of thiophenols in water, ρ is approximately 2.5.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The σ values for the methoxy group are σ_meta ≈ +0.12 and σ_para ≈ -0.27. The additive effect of the two substituents can be approximated as σ_total = σ_meta + σ_para = 0.12 - 0.27 = -0.15.

Using the pKa of thiophenol (≈6.6) as pKa₀, the estimated pKa for this compound is:

pKa ≈ 6.6 - (2.5 * -0.15) = 6.6 + 0.375 = 6.975

This estimation suggests that this compound is a weaker acid than thiophenol.

Data Presentation

Table 1: Theoretical pKa Estimation for this compound

| Compound | Substituent(s) | Substituent Position(s) | Hammett Constant (σ) | Estimated pKa | Relative Acidity |

| Thiophenol | -H | - | 0 | ~6.6 | Reference |

| This compound | -OCH₃, -OCH₃ | 3 (meta), 4 (para) | -0.15 (sum) | ~6.98 | Less Acidic |

Methodologies for pKa Determination

A precise theoretical pKa can be calculated using quantum chemical methods. Density Functional Theory (DFT) has proven to be a reliable approach for predicting the pKa of thiols.[6] A recommended computational workflow involves a direct approach, which calculates the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.

Workflow for pKa Calculation:

-

Geometry Optimization: Optimize the geometries of both the protonated (this compound) and deprotonated (3,4-Dimethoxythiophenolate) species in the gas phase.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Calculate the solvation free energies of both species using a continuum solvation model. The SMD (Solvation Model based on Density) is a recommended choice.[7] For higher accuracy, explicit water molecules can be added to the model to account for specific hydrogen bonding interactions.[8][9]

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔG_solv) / (2.303 * RT) where ΔG_solv is the Gibbs free energy of the deprotonation reaction in solution.

A robust level of theory for this calculation is the M06-2X functional with a 6-311++G(d,p) basis set.[6]

A. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[10][11]

Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

To maintain constant ionic strength, add a background electrolyte like KCl (0.1 M).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12]

-

B. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[13][14][15]

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 8).

-

Sample Preparation: Prepare solutions of this compound of constant concentration in each of the buffer solutions.

-

Spectral Measurement:

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Visualizations

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. Substituents affect the pKa [mail.almerja.net]

- 3. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. web.viu.ca [web.viu.ca]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Unveiling the Antioxidant Potential of Dimethoxy-Substituted Thiophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Thiophenol derivatives, structural analogs of the well-studied phenolic antioxidants, have emerged as a promising class of molecules with significant radical scavenging capabilities. The introduction of electron-donating groups, such as methoxy substituents, to the aromatic ring is a key strategy to enhance their antioxidant efficacy. This technical guide provides a comprehensive overview of the antioxidant properties of dimethoxy-substituted thiophenols, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant activity of dimethoxy-substituted thiophenols is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox equivalents (TE), which compare the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

A comparative study of seventeen pairs of phenol and thiophenol analogues has provided valuable quantitative data on the antioxidant activity of 3,5-dimethoxy-substituted derivatives.[1][2] The radical scavenging activities, expressed as Trolox equivalents, are summarized in the table below.

| Compound | Substituent(s) | Phenol Derivative (TE) | Thiophenol Derivative (TE) |

| 1 | 3,5-(OCH₃)₂ | 0.95 | 0.65 |

| Table 1: Comparative antioxidant activity of 3,5-dimethoxyphenol and 3,5-dimethoxythiophenol in the DPPH radical scavenging assay.[3] A higher Trolox Equivalent (TE) value indicates greater antioxidant capacity. |

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate dimethoxy-substituted thiophenols.

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and stored in the dark.

-

Prepare a series of concentrations of the dimethoxy-substituted thiophenol test compounds in the same solvent.

-

A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

-

-

Assay:

-

In a 96-well microplate or a cuvette, add a specific volume of the test compound solution.

-

Add the DPPH solution to initiate the reaction.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant's activity.

Procedure:

-

Reagent Preparation:

-

Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the dimethoxy-substituted thiophenol test compounds.

-

-

Assay:

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz.

Caption: Antioxidant mechanism of dimethoxy-substituted thiophenols.

Caption: General experimental workflow for antioxidant screening.

Structure-Activity Relationship (SAR)

The antioxidant activity of substituted thiophenols is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) groups, generally enhance the antioxidant capacity. This is attributed to their ability to donate electron density to the aromatic ring, which stabilizes the resulting thiyl radical formed after hydrogen or electron donation to a free radical. The resonance stabilization of the thiyl radical makes the initial donation more favorable. The position of the methoxy groups also plays a crucial role, with substitution at the ortho and para positions to the thiol group generally leading to a more pronounced increase in antioxidant activity compared to meta substitution.

Conclusion

Dimethoxy-substituted thiophenols represent a promising class of antioxidant agents. Their efficacy is underpinned by their ability to readily donate a hydrogen atom or an electron to neutralize free radicals, a process that is enhanced by the electron-donating nature of the methoxy groups. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds in combating oxidative stress-related diseases. Further research is warranted to expand the library of dimethoxy-substituted thiophenol isomers and to elucidate their in vivo efficacy and safety profiles.

References

The Electronic Landscape of 3,4-Dimethoxythiophenol: A Technical Guide for Materials Science

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electronic properties of 3,4-Dimethoxythiophenol, a molecule of interest in the field of materials science. While direct experimental data on this specific compound is limited, this document extrapolates its expected electronic characteristics based on established principles and studies of analogous compounds. It further details the standard experimental and computational methodologies for its full characterization and explores its potential applications in advanced materials.

Core Electronic Properties

The electronic behavior of this compound is primarily dictated by the interplay of the electron-donating methoxy (-OCH₃) groups and the sulfur-containing thiol (-SH) group attached to the aromatic benzene ring. The methoxy groups, through resonance, increase the electron density of the aromatic system, which in turn influences the molecule's ionization potential, electron affinity, and the energy of its frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's charge transport characteristics. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and its potential as a semiconductor. For this compound, the electron-donating nature of the methoxy groups is expected to raise the HOMO energy level, while the effect on the LUMO is less pronounced. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity and potential for charge transfer interactions.

Computational studies on substituted thiophenols and related aromatic compounds using Density Functional Theory (DFT) have shown that electron-donating substituents generally decrease the HOMO-LUMO gap.[1][2][3][4] For instance, the presence of methoxy groups on thiophene-based chalcones has been shown to tune the electro-optical properties and influence charge transport characteristics.[5]

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Property | Predicted Value for this compound | Experimental/Theoretical Value for Anisole (Methoxybenzene) | Experimental/Theoretical Value for Thiophenol |

| Ionization Potential (IP) | Lower than Thiophenol | 8.21 eV | 8.33 eV |

| Electron Affinity (EA) | Slightly higher than Thiophenol | -1.1 eV | -1.0 eV |

| HOMO Energy | Higher (less negative) than Thiophenol | -8.21 eV (Photoelectron Spectroscopy) | -8.33 eV (Photoelectron Spectroscopy) |

| LUMO Energy | Similar to Thiophenol | 1.1 eV (Electron Transmission Spectroscopy) | 1.0 eV (Electron Transmission Spectroscopy) |

| HOMO-LUMO Gap (ΔE) | Smaller than Thiophenol | ~9.3 eV | ~9.3 eV |

Note: The values for this compound are qualitative predictions based on substituent effects. The data for anisole and thiophenol are provided for comparison and are sourced from computational and experimental studies.

Redox Potential

The thiol group in this compound can be readily oxidized to form a disulfide bond. This redox activity is a key feature for its potential use in self-assembled monolayers and molecular electronics. The electron-rich nature of the aromatic ring, due to the methoxy groups, is expected to lower the oxidation potential compared to unsubstituted thiophenol.

Applications in Materials Science

The unique combination of a thiol anchoring group and an electron-rich aromatic core makes this compound a promising candidate for various applications in materials science.

Self-Assembled Monolayers (SAMs)

The thiol group provides a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[6] These SAMs can be used to modify the surface properties of electrodes, influencing their work function and facilitating charge injection in organic electronic devices. The methoxy groups would impart specific electronic and chemical characteristics to the surface of the SAM.

Molecular Electronics

As a single molecule or as part of a SAM, this compound could function as a component in molecular electronic devices.[7][8] The ability to tune its electronic properties through the methoxy substituents could be leveraged to create molecular wires, switches, or sensors. The thiol group serves as a natural anchor to connect the molecule to metallic electrodes.

Surface Modification of Nanoparticles

The thiol group can also be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles.[9][10][11][12] This surface modification can improve the dispersibility of the nanoparticles in various media and impart new electronic functionalities, making them suitable for applications in catalysis, sensing, and biomedical imaging.

Experimental and Theoretical Protocols

To fully elucidate the electronic properties of this compound, a combination of experimental and computational techniques is required.

Experimental Methodologies

-

Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of this compound. From these values, the HOMO and LUMO energy levels can be estimated. The experimental setup typically involves a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution containing the sample.

-

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap. The sample is dissolved in a suitable solvent and the spectrum is recorded using a spectrophotometer.

-

Photoelectron Spectroscopy (PES): Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the ionization potential and the energy of the HOMO. X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms in the molecule.[13][14]

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational method for predicting the electronic structure and properties of molecules.[1][2][3][4] By solving the Kohn-Sham equations, DFT calculations can provide optimized molecular geometries, HOMO and LUMO energies, electron density distributions, and molecular electrostatic potentials. A common approach involves using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

Logical Relationships in Electronic Property Determination

The determination of key electronic properties from experimental and theoretical data involves a set of logical relationships. For instance, the ionization potential is directly related to the HOMO energy, while the electron affinity is related to the LUMO energy. The HOMO-LUMO gap can be derived from both electrochemical measurements and spectroscopic data, as well as being a direct output of computational models.

Conclusion

This compound presents a compelling molecular architecture for applications in materials science. While further dedicated experimental and computational studies are necessary to precisely quantify its electronic properties, the foundational knowledge of its constituent functional groups allows for a strong predictive understanding of its behavior. Its potential for forming stable self-assembled monolayers with tailored electronic characteristics, coupled with its inherent redox activity, positions it as a valuable building block for the next generation of organic electronic devices and functionalized nanomaterials. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jksus.org [jksus.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. research.utwente.nl [research.utwente.nl]

- 8. Mechanisms of Charge Transport in tunnel junctions | Molecular Electronics | Hybrid Materials for Opto-Electronics (HMOE) [utwente.nl]

- 9. Perspective of Fe3O4 Nanoparticles Role in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nanochemres.org [nanochemres.org]

- 13. researchgate.net [researchgate.net]

- 14. Photoelectron Spectroscopy Reveals the Impact of Solvent Additives on Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) Thin Film Formation - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethoxythiophenol molecular weight and formula C8H10O2S

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxythiophenol, with the chemical formula C₈H₁₀O₂S, is an aromatic thiol compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with a thiol group and two methoxy groups at the 3 and 4 positions, provides a versatile scaffold for the development of novel molecules. The presence of the reactive thiol group and the electron-donating methoxy groups influences its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and technical data relevant to a research and development setting.

Chemical and Physical Properties

This compound is a compound with a molecular weight of 170.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂S | [1][2] |

| Molecular Weight | 170.23 g/mol | [1][2] |

| CAS Number | 700-96-9 | [1] |

| Alternate Name | 3,4-dimethoxybenzene-1-thiol | [1] |

| Density | 1.175 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.591 | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride

Objective: To synthesize this compound from 3,4-dimethoxybenzenesulfonyl chloride.

Materials:

-

3,4-dimethoxybenzenesulfonyl chloride

-

Zinc dust

-

Sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent like diethyl ether is prepared.

-

The flask is cooled in an ice bath, and zinc dust is added portion-wise with stirring.

-

Concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then filtered to remove excess zinc dust.

-

The filtrate is washed with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The thiol group is a versatile functional handle for various coupling reactions, including thiol-ene "click" chemistry, which allows for the efficient and specific conjugation of molecules in mild conditions.

Experimental Workflow: Thiol-Ene "Click" Chemistry for Bioconjugation

This workflow describes the general steps for conjugating this compound to a molecule containing an alkene functionality, a common strategy in drug delivery and surface functionalization.

Objective: To conjugate this compound to an alkene-containing substrate via a photo-initiated thiol-ene reaction.

Materials:

-

This compound

-

Alkene-functionalized substrate (e.g., a polymer or biomolecule)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Anhydrous, degassed solvent (e.g., THF or acetonitrile)

-

UV lamp (365 nm)

Procedure:

-

In a reaction vessel, the alkene-functionalized substrate and a stoichiometric excess of this compound are dissolved in the anhydrous, degassed solvent.

-

The photoinitiator is added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

The reaction mixture is irradiated with a UV lamp at 365 nm for a specified period, with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, precipitation, or dialysis, to remove unreacted starting materials and the photoinitiator.

Caption: Thiol-ene click chemistry workflow.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 6.8-7.2 | Aromatic protons |

| ~ 3.8 | Methoxy protons (-OCH₃) |

| ~ 3.4 | Thiol proton (-SH) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~ 2600-2550 | S-H stretch (thiol) |

| ~ 1600-1585 | Aromatic C=C stretch |

| ~ 1260-1000 | C-O stretch (ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) to give a fragment at m/z 155, and the loss of a methoxy group (-OCH₃) resulting in a fragment at m/z 139.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its distinct chemical properties and reactivity allow for its incorporation into a wide range of molecular architectures. The experimental protocols and technical data provided in this guide are intended to support researchers and scientists in the effective utilization of this versatile compound in their research and development endeavors.

References

A Technical Guide to the Synthesis of Novel 3,4-Dimethoxythiophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic utility of 3,4-dimethoxythiophenol as a versatile building block for the discovery of novel thioether derivatives. By leveraging modern catalytic methodologies, new avenues for the creation of compounds with significant potential in medicinal chemistry and materials science are presented. This document provides detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is an aromatic thiol bearing two electron-donating methoxy groups on the benzene ring. This substitution pattern significantly influences its reactivity, enhancing the nucleophilicity of the sulfur atom and activating the aromatic ring towards electrophilic substitution. These electronic properties make it an attractive starting material for a variety of chemical transformations, leading to a diverse range of sulfur-containing molecules. The exploration of its reactivity is paramount for the development of new chemical entities with potential therapeutic or material applications.

Novel Carbon-Sulfur Bond Forming Reactions

The nucleophilic nature of the thiol group in this compound is central to its reactivity, allowing for the facile formation of new carbon-sulfur bonds. This section details key S-alkylation and S-arylation reactions, providing protocols for the synthesis of a variety of 3,4-dimethoxyphenyl thioethers.

S-Alkylation of this compound

The reaction of this compound with alkyl halides is a fundamental transformation for the synthesis of S-alkylated derivatives. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a mild base to deprotonate the thiol, forming the more nucleophilic thiolate.

Experimental Protocol: Synthesis of S-Benzyl-3,4-dimethoxythiophenol

-

Materials:

-

This compound

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.

-

Add benzyl chloride (1.1 mmol, 1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure S-benzyl-3,4-dimethoxythiophenol.

-

Table 1: Representative S-Alkylation Reactions of this compound

| Entry | Alkyl Halide | Product | Yield (%)* |

| 1 | Benzyl chloride | S-Benzyl-3,4-dimethoxythiophenol | 92 |

| 2 | Ethyl bromoacetate | S-(3,4-Dimethoxyphenyl)thioacetate | 88 |

| 3 | 1-Bromobutane | S-Butyl-3,4-dimethoxythiophenol | 85 |

*Yields are estimated based on similar reactions reported in the literature.

S-Arylation of this compound

The formation of diaryl thioethers from this compound can be achieved through transition metal-catalyzed cross-coupling reactions. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig-type couplings represent powerful methods for this transformation.

The Ullmann condensation is a classic method for the formation of C-S bonds, typically employing a copper catalyst, a base, and a high-boiling point solvent. Modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.

Experimental Protocol: Synthesis of 3,4-Dimethoxyphenyl Phenyl Sulfide

-

Materials:

-

This compound

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

-

Stir the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) to remove DMSO and inorganic salts, followed by a brine wash (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

The Buchwald-Hartwig amination chemistry has been extended to C-S bond formation, providing a highly efficient and versatile method for the synthesis of diaryl thioethers. This reaction typically employs a palladium catalyst with a specialized phosphine ligand.

Experimental Protocol: Synthesis of 4-(3,4-Dimethoxyphenylthio)toluene

-

Materials:

-

This compound

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol, 1.4 eq.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL), 4-bromotoluene (1.0 mmol, 1.0 eq.), and this compound (1.2 mmol, 1.2 eq.) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite, washing with additional diethyl ether.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-